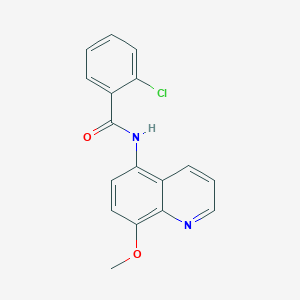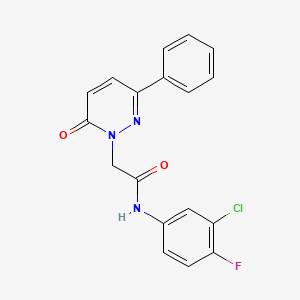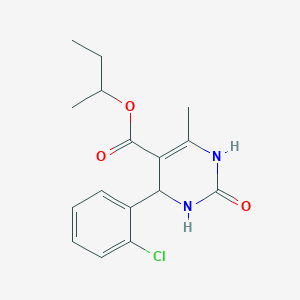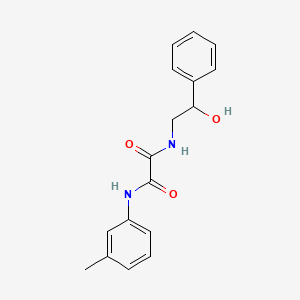
2-chloro-N-(8-methoxy-5-quinolinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(8-methoxy-5-quinolinyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of quinoline derivatives and has shown promising results in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用机制
The mechanism of action of 2-chloro-N-(8-methoxy-5-quinolinyl)benzamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and HDAC6. It also induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. Additionally, it inhibits the production of pro-inflammatory cytokines and chemokines by blocking the NF-κB pathway.
Biochemical and Physiological Effects:
2-chloro-N-(8-methoxy-5-quinolinyl)benzamide has been shown to have various biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also exhibits anti-inflammatory and anti-microbial activity. In addition, it has been reported to inhibit the proliferation of smooth muscle cells, which may have implications for the treatment of cardiovascular diseases.
实验室实验的优点和局限性
One of the main advantages of using 2-chloro-N-(8-methoxy-5-quinolinyl)benzamide in lab experiments is its well-established synthesis method. It has also been extensively studied for its potential applications in scientific research. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 2-chloro-N-(8-methoxy-5-quinolinyl)benzamide. Some of the key areas of research include:
1. Development of novel anti-cancer agents: Further studies are needed to explore the potential of this compound and its derivatives as anti-cancer agents.
2. Exploration of its anti-inflammatory and anti-microbial activity: The anti-inflammatory and anti-microbial activity of this compound needs to be further explored to identify potential therapeutic applications.
3. Investigation of its mechanism of action: The mechanism of action of 2-chloro-N-(8-methoxy-5-quinolinyl)benzamide is not fully understood, and further studies are needed to elucidate its molecular targets and pathways.
4. Evaluation of its toxicity and safety: Further studies are needed to evaluate the toxicity and safety of this compound, especially in vivo, to determine its potential as a therapeutic agent.
In conclusion, 2-chloro-N-(8-methoxy-5-quinolinyl)benzamide is a promising compound that has shown potential in various fields of scientific research. Its well-established synthesis method, anti-cancer, anti-inflammatory, and anti-microbial activity, and potential for further exploration make it an attractive candidate for future research. However, its toxicity and safety need to be further evaluated to determine its potential as a therapeutic agent.
合成方法
The synthesis of 2-chloro-N-(8-methoxy-5-quinolinyl)benzamide involves the reaction of 8-methoxyquinoline-5-carboxylic acid with thionyl chloride to form 8-methoxyquinoline-5-carbonyl chloride. This intermediate is then reacted with 2-chlorobenzamide in the presence of a base to yield the final product. The synthesis of this compound is well-established and has been reported in several research articles.
科学研究应用
2-chloro-N-(8-methoxy-5-quinolinyl)benzamide has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields, including medicinal chemistry, pharmacology, and biochemistry. Some of the key scientific research applications of this compound are as follows:
1. Anti-cancer activity: 2-chloro-N-(8-methoxy-5-quinolinyl)benzamide has been shown to exhibit anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis.
2. Anti-inflammatory activity: This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
3. Anti-microbial activity: 2-chloro-N-(8-methoxy-5-quinolinyl)benzamide has been reported to exhibit anti-microbial activity against various bacterial and fungal strains.
属性
IUPAC Name |
2-chloro-N-(8-methoxyquinolin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-22-15-9-8-14(12-6-4-10-19-16(12)15)20-17(21)11-5-2-3-7-13(11)18/h2-10H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXODYRLHMSKPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3Cl)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(8-methoxyquinolin-5-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dimethoxyphenyl)ethyl]tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5147099.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5147110.png)

![(2E)-3-(2-furyl)-N,2-dimethyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-2-propen-1-amine](/img/structure/B5147123.png)

![5-fluoro-N,N-dimethyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate](/img/structure/B5147140.png)
![N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine](/img/structure/B5147148.png)

![4-[4-(3-chlorophenoxy)butyl]morpholine](/img/structure/B5147159.png)

![methyl 3-{[(4-benzyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B5147184.png)
![1-(2-iodophenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5147188.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-mesitylacetamide](/img/structure/B5147193.png)
